molecular formula C10H10FIZn B14882239 4-(2-Fluorophenyl)-2-butenylzinc iodide

4-(2-Fluorophenyl)-2-butenylzinc iodide

Cat. No.: B14882239
M. Wt: 341.5 g/mol
InChI Key: DIQABCHSNTXBGH-UHFFFAOYSA-M
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Description

4-(2-Fluorophenyl)-2-butenylzinc iodide is an organozinc compound that has gained attention in the field of organic synthesis. This compound is characterized by the presence of a zinc atom bonded to a 4-(2-fluorophenyl)-2-butenyl group and an iodide ion. Organozinc compounds are known for their reactivity and versatility in various chemical reactions, making them valuable intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-2-butenylzinc iodide typically involves the reaction of 4-(2-fluorophenyl)-2-butenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:

4-(2-Fluorophenyl)-2-butenyl bromide+Zn4-(2-Fluorophenyl)-2-butenylzinc bromide\text{4-(2-Fluorophenyl)-2-butenyl bromide} + \text{Zn} \rightarrow \text{4-(2-Fluorophenyl)-2-butenylzinc bromide} 4-(2-Fluorophenyl)-2-butenyl bromide+Zn→4-(2-Fluorophenyl)-2-butenylzinc bromide

The resulting 4-(2-fluorophenyl)-2-butenylzinc bromide can then be treated with iodine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and control of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-2-butenylzinc iodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: It can participate in reduction reactions to form alkanes or other reduced products.

    Substitution: The zinc-iodide bond can be substituted with other nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as organolithium or organomagnesium reagents can be employed.

Major Products Formed

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alkanes.

    Substitution: Formation of new organozinc compounds or other substituted products.

Scientific Research Applications

4-(2-Fluorophenyl)-2-butenylzinc iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Investigated for its potential use in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-2-butenylzinc iodide involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds by coordinating with nucleophiles or electrophiles. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Fluorophenyl)-2-butenylzinc bromide
  • 4-(2-Fluorophenyl)-2-butenylzinc chloride
  • 4-(2-Fluorophenyl)-2-butenylzinc fluoride

Uniqueness

4-(2-Fluorophenyl)-2-butenylzinc iodide is unique due to the presence of the iodide ion, which can influence the reactivity and selectivity of the compound in various chemical reactions. The iodide ion is a good leaving group, making the compound particularly useful in substitution reactions.

Properties

Molecular Formula

C10H10FIZn

Molecular Weight

341.5 g/mol

IUPAC Name

1-but-3-enyl-2-fluorobenzene;iodozinc(1+)

InChI

InChI=1S/C10H10F.HI.Zn/c1-2-3-6-9-7-4-5-8-10(9)11;;/h4-5,7-8H,1,3,6H2;1H;/q-1;;+2/p-1

InChI Key

DIQABCHSNTXBGH-UHFFFAOYSA-M

Canonical SMILES

C=[C-]CCC1=CC=CC=C1F.[Zn+]I

Origin of Product

United States

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